2-Methyl-1-[1-(2-nitrobenzenesulfonyl)piperidine-2-carbonyl]piperidine
Description
The compound 2-methyl-1-[1-(2-nitrobenzenesulfonyl)piperidine-2-carbonyl]piperidine is a bifunctional piperidine derivative characterized by a 2-nitrobenzenesulfonyl (Ns) group and a 2-carbonyl-piperidine moiety. Its stereochemical configuration has been confirmed via X-ray crystallography of related N-sulfonyl-piperidine derivatives, which highlights the planar arrangement of the sulfonyl group and its influence on conformational rigidity . Piperidine derivatives are widely explored in medicinal chemistry due to their versatility as scaffolds for receptor binding and metabolic stability. This compound’s synthesis likely involves multi-step protocols, such as sulfonylation of a piperidine precursor followed by carbonyl coupling, analogous to methods described for related glutarimides .
Properties
IUPAC Name |
(2-methylpiperidin-1-yl)-[1-(2-nitrophenyl)sulfonylpiperidin-2-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-14-8-4-6-12-19(14)18(22)16-10-5-7-13-20(16)27(25,26)17-11-3-2-9-15(17)21(23)24/h2-3,9,11,14,16H,4-8,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQSOQBBFNJRCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CCCCN2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Methyl-1-[1-(2-nitrobenzenesulfonyl)piperidine-2-carbonyl]piperidine is a piperidine derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The structure of this compound features a piperidine core substituted with a nitrobenzenesulfonyl group and a carbonyl moiety. This configuration is significant for its interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfonyl group enhances its binding affinity to target proteins, potentially inhibiting their activity.
Inhibitory Effects
Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects on specific protein kinases. For instance, the related compound Avapritinib has shown potency against mutant forms of the protein tyrosine kinase KIT and PDGFRA, suggesting that similar piperidine derivatives may also possess significant inhibitory capabilities against related kinases .
Data Tables
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₄S |
| Molecular Weight | 318.38 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Biological Targets | Protein kinases, potential enzyme inhibitors |
Study 1: Inhibition of Kinase Activity
A study conducted by researchers at Blueprint Medicines demonstrated that piperidine derivatives could effectively inhibit mutant forms of receptor tyrosine kinases. The study reported half-maximal inhibitory concentration (IC50) values in the subnanomolar range for these compounds, indicating high potency .
Study 2: Synthesis and Characterization
Research focused on the synthesis of sulfonamide-containing piperidines revealed that the incorporation of a nitrobenzenesulfonyl group significantly influenced the pharmacological profile of the resulting compounds. Detailed spectral analysis (NMR, IR) confirmed the structural integrity and purity of synthesized derivatives, including this compound .
Research Findings
Recent investigations into piperidine-based compounds have highlighted their versatility in drug design. The incorporation of functional groups like sulfonyl enhances their biological activity and specificity towards certain targets. For example, studies have shown that modifications to the piperidine ring can lead to improved selectivity for specific protein interactions, which is crucial for therapeutic applications .
Scientific Research Applications
Pharmaceutical Applications
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Enzyme Inhibition
- The compound has been studied as a potential inhibitor of β-lactamases, which are enzymes that confer antibiotic resistance. Inhibitors of these enzymes can restore the efficacy of β-lactam antibiotics against resistant bacterial strains .
- The sulfonamide group in the structure is known to enhance binding affinity to target enzymes, making this compound a candidate for further development as an antibiotic adjuvant.
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Antiviral Activity
- Preliminary research indicates that compounds with similar structural motifs have shown antiviral properties, particularly against RNA viruses. The ability to inhibit RNA-dependent RNA polymerase complexes suggests that 2-Methyl-1-[1-(2-nitrobenzenesulfonyl)piperidine-2-carbonyl]piperidine could be explored for antiviral applications .
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Anticancer Properties
- There is growing interest in piperidine derivatives for their anticancer potential. Compounds that exhibit selective cytotoxicity towards cancer cells while sparing normal cells are highly sought after. The structural features of this compound may allow it to interact with cancer cell signaling pathways, warranting further investigation in preclinical models.
Synthetic Approaches
The synthesis of this compound involves multi-step organic reactions that could include:
- Nitration : Introduction of the nitro group onto the benzene ring.
- Sulfonylation : Formation of the sulfonamide bond.
- Piperidine Formation : Cyclization processes to create the piperidine rings.
These synthetic routes are critical for producing analogs with varied biological activities and optimizing their pharmacokinetic properties.
Case Studies and Research Findings
Several studies have documented the biological activity and potential applications of compounds related to this compound:
Chemical Reactions Analysis
Nitrobenzenesulfonyl Group
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Hydrolysis : Acidic or basic hydrolysis cleaves the sulfonamide bond, yielding sulfonic acid and piperidine fragments.
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Conditions: 6M HCl (reflux, 8h) or NaOH/EtOH (70°C, 4h).
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Reduction : Catalytic hydrogenation (H₂/Pd) reduces the nitro group to an amine, altering electronic properties .
Carbonyl Bridge
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Nucleophilic Addition : Reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols.
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Example: Reaction with methylmagnesium bromide in THF at −78°C yields 2-methyl-1-(1-(2-nitrobenzenesulfonyl)piperidin-2-yl)propan-2-ol .
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Reduction : NaBH₄ or LiAlH₄ reduces the carbonyl to a methylene group, forming 2-methyl-1-(1-(2-nitrobenzenesulfonyl)piperidin-2-yl)piperidine .
Piperidine Rings
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Alkylation/Quaternization : Reacts with methyl iodide in THF/NaH to form quaternary ammonium salts .
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Deprotection : TFA in CH₂Cl₂ removes sulfonyl groups, regenerating free amines .
Catalytic and Stereochemical Considerations
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Intramolecular Aza-Michael Reactions (IMAMR) : Organocatalysts (e.g., quinoline derivatives) enable stereoselective cyclization to form substituted piperidines .
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Nickel-Catalyzed Cycloisomerization : Achieves diastereoselective synthesis of fused piperidine systems (dr > 20:1) .
Table 1: Reaction Conditions and Outcomes
Mechanistic Insights
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Sulfonylation Mechanism : Proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur of the sulfonyl chloride, followed by base-assisted chloride elimination .
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Stereochemical Control : Bulky substituents on the piperidine ring direct facial selectivity in cyclization reactions (e.g., IMAMR) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Conformational Differences
The 2-nitrobenzenesulfonyl group distinguishes this compound from other piperidine derivatives. Key comparisons include:
Table 1: Substituent Effects on Piperidine Derivatives
- Sulfonamide vs. Amide/Alkyl Groups : The Ns group in the target compound reduces basicity compared to alkyl-substituted piperidines (e.g., 1-(2,2,2-trifluoroethyl)piperidine) due to electron-withdrawing effects. This also enhances rigidity, favoring salt bridge interactions with residues like Glu172 in receptor binding .
- Stereochemical Overlay with Fentanyl Analogs: X-ray overlays demonstrate that the target compound’s piperidine ring cannot fully align with fentanyl’s structure due to divergent torsion angles (Fig. 4–6 in ). This suggests distinct pharmacodynamic profiles, particularly in opioid receptor binding.
Pharmacological and Receptor Binding Profiles
Table 2: Pharmacological Comparisons of Piperidine Derivatives
*Root Mean Square Deviation (RMSD) measures structural divergence from reference ligand RC-33 .
- Receptor Specificity : Unlike 1-(1-phenylcyclohexyl)piperidine and MT-45 analogs, which target NMDA receptors , the target compound’s bulky sulfonamide group may favor interactions with σ1 receptors. High RMSD values (>4 Å) in similar compounds correlate with reoriented binding in hydrophobic cavities near helices α4/α5 .
- Safety Profile: Structural alerts (e.g., genotoxicity) are absent in sulfonamide-piperidines, unlike methyl piperate or kusunokinin derivatives, which exhibit alerting motifs .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing 2-Methyl-1-[1-(2-nitrobenzenesulfonyl)piperidine-2-carbonyl]piperidine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation and coupling steps. For example, sulfonylation of piperidine derivatives with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) can introduce the sulfonyl group. Subsequent coupling with a carbonyl-containing intermediate (e.g., via amide bond formation) requires precise stoichiometry and temperature control. Optimization may involve adjusting reaction time, solvent polarity, or catalysts (e.g., DMAP for acylation) to improve yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .
Q. What computational tools are used to predict the biological targets and activity spectra of this compound?
- Methodological Answer : In silico approaches include molecular docking (AutoDock, Schrödinger Suite) to identify potential protein targets and Quantitative Structure-Activity Relationship (QSAR) models to predict pharmacological activity. Software like ADMET Predictor™ can evaluate pharmacokinetic properties (e.g., absorption, CYP450 interactions). These tools leverage the compound’s structural features, such as the nitrobenzenesulfonyl group’s electron-withdrawing effects, to infer binding affinities for enzymes, receptors, or ion channels. Validation via similarity analysis with known piperidine derivatives (e.g., antipsychotics or kinase inhibitors) is recommended .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to the nitro and sulfonyl groups, which may pose acute toxicity (Category 4 for oral/dermal/inhalation hazards), researchers must use PPE (gloves, goggles, lab coats) and work in a fume hood. Spill management requires inert absorbents (e.g., vermiculite) and avoidance of water jets. Storage should be in airtight containers at 2–8°C, away from oxidizers. Emergency procedures include immediate decontamination and consultation with poison control centers if exposed .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental biological activity data be resolved?
- Methodological Answer : Contradictions may arise from inaccurate force fields in docking simulations or unaccounted metabolic pathways. To resolve these:
- Perform in vitro binding assays (e.g., SPR, ITC) to validate target interactions.
- Use metabolomic profiling (LC-MS) to identify degradation products or reactive intermediates.
- Refine QSAR models by incorporating experimental data and adjusting descriptors (e.g., Hammett constants for nitro group effects) .
Q. What strategies optimize the pharmacokinetic profile of this compound for therapeutic applications?
- Methodological Answer : Structural modifications guided by ADMET predictions can enhance bioavailability. For example:
- Introducing hydrophilic groups (e.g., hydroxyls) to improve solubility.
- Reducing logP via substitution of the methyl group with polar moieties to minimize off-target binding.
- In vivo PK studies in rodent models can assess half-life and tissue distribution. Cyp450 inhibition assays (e.g., fluorogenic substrates) identify metabolic liabilities .
Q. How does the 2-nitrobenzenesulfonyl group influence the compound’s reactivity and target selectivity?
- Methodological Answer : The sulfonyl group enhances electrophilicity, facilitating covalent binding to nucleophilic residues (e.g., cysteine) in target proteins. The nitro group’s electron-withdrawing nature stabilizes transition states in enzyme inhibition (e.g., proteases). Computational electrostatic potential maps and Hammett analysis can quantify these effects. Comparative studies with non-sulfonylated analogs (e.g., replacing sulfonyl with acetyl) reveal selectivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
